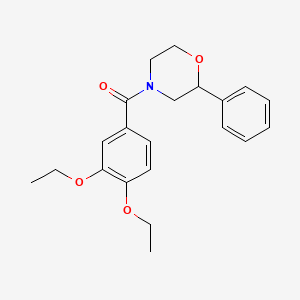

(3,4-Diethoxyphenyl)(2-phenylmorpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3,4-Diethoxyphenyl)(2-phenylmorpholino)methanone is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the first paper describes the synthesis of [2-(4-quinolyloxy)phenyl]methanone derivatives, which share a phenylmethanone core with the compound . The second paper discusses the synthesis of azetidinone derivatives with methoxyphenyl and phenoxy substituents . These studies provide insights into the chemical behavior and synthesis of compounds that could be structurally related to this compound.

Synthesis Analysis

The synthesis of compounds similar to this compound involves the formation of a phenylmethanone core, which is a common feature in the compounds studied in the first paper . The synthesis of these derivatives typically requires the formation of a carbon-oxygen bond to attach the methanone group to the aromatic ring. The second paper does not directly relate to the synthesis of the target compound but does involve the manipulation of aromatic systems and could provide general insights into the synthetic strategies that might be employed .

Molecular Structure Analysis

While the molecular structure of this compound is not analyzed in the provided papers, the second paper does offer an X-ray structural investigation of a related compound . This analysis reveals the solid-state arrangement of the molecules and provides information on the molecular conformation, which could be useful when considering the molecular structure of this compound. The X-ray diffraction data could inform predictions about the molecular geometry and electronic structure of the compound .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of this compound. However, the first paper's discussion of the inhibition of transforming growth factor-beta signaling suggests that the phenylmethanone derivatives they synthesized can interact with biological targets, which implies potential reactivity for similar compounds . This could be extrapolated to hypothesize possible biological interactions or reactivity for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the provided papers. Nonetheless, the structural information from the second paper, including the crystallization in a monoclinic system and the specific space group, could be indicative of the types of physical properties that similar compounds might exhibit . The chemical properties of the compound could be inferred from the known reactivity of the functional groups present in the molecule, such as the ether and ketone functionalities.

Mechanism of Action

Target of Action

Based on the structural similarity to other phenylmorpholines , it is likely that this compound may interact with monoamine transporters, such as the serotonin transporter, which are common targets for phenylmorpholine derivatives .

Mode of Action

Phenylmorpholines are generally known to inhibit the reuptake of monoamines, thereby increasing the concentration of these neurotransmitters in the synaptic cleft . This can lead to enhanced neurotransmission and potential antidepressant-like effects .

Biochemical Pathways

Given its potential interaction with monoamine transporters, it may influence the monoaminergic system, affecting the signaling pathways of neurotransmitters like serotonin, dopamine, and norepinephrine .

Pharmacokinetics

Phenylmorpholines are generally lipophilic and are expected to be well-absorbed and distributed throughout the body . The metabolism of these compounds often involves oxidative processes, and they are typically excreted in the urine .

Result of Action

Based on its potential interaction with monoamine transporters, it may lead to increased monoaminergic neurotransmission, which could potentially result in mood elevation or antidepressant-like effects .

Action Environment

The action, efficacy, and stability of (3,4-Diethoxyphenyl)(2-Phenylmorpholino)methanone can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances, and individual variations in metabolism and drug transport .

properties

IUPAC Name |

(3,4-diethoxyphenyl)-(2-phenylmorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-3-24-18-11-10-17(14-19(18)25-4-2)21(23)22-12-13-26-20(15-22)16-8-6-5-7-9-16/h5-11,14,20H,3-4,12-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXSYVZGVNGWIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B3001774.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001775.png)

![3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B3001779.png)

![Ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3001781.png)

![ethyl 3-[(4-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B3001784.png)

![3-(2-thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole](/img/structure/B3001786.png)

![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001787.png)

![4-[2-[(3-Methylthiophen-2-yl)methylamino]phenoxy]azetidin-2-one](/img/structure/B3001790.png)